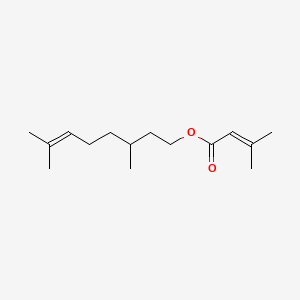

Citronellyl senecioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,7-dimethyloct-6-enyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,11,14H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEUMOZSMAUPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864961 | |

| Record name | 2-Butenoic acid, 3-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20770-40-5 | |

| Record name | Sinodor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20770-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl seneciate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020770405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, 3,7-dimethyl-6-octen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl 3-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL METHYLCROTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K61O222P3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Based on Signal to Noise Ratio:this Approach Can Only Be Applied to Analytical Procedures That Exhibit Baseline Noise.loesungsfabrik.deit Involves Comparing the Signal from Samples with Known Low Concentrations of the Analyte with the Signal from Blank Samples.

LOD: Typically determined at a signal-to-noise ratio (S/N) of 3:1. loesungsfabrik.de

LOQ: Typically determined at a signal-to-noise ratio (S/N) of 10:1. d-nb.info

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:this is a More Statistically Rigorous Method. the Lod and Loq Are Calculated Using the Slope of the Calibration Curve and the Standard Deviation of the Response.researchgate.netthe Formulas Are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements. researchgate.netyoutube.com

S = the slope of the calibration curve. researchgate.net

The determined LOD and LOQ values are specific to the analytical method and the matrix being analyzed. For example, the LOD for citronellyl senecioate in a simple solvent is likely to be lower than in a complex matrix like a consumer product or environmental sample due to matrix effects. d-nb.info A study on organochlorine pesticides found that method detection limits ranged from 0.001 to 0.005 μg/L in water and 0.001 to 0.005 μg/g in sediment, highlighting the low levels at which modern analytical instruments can perform. d-nb.info Similar levels of sensitivity could be expected for a well-developed method for this compound.

The following table summarizes the common methodologies for determining LOD and LOQ.

| Method | Description | Formula / Ratio | Applicability |

| Signal-to-Noise Ratio | The analyte concentration that yields a specific signal-to-noise ratio is determined experimentally. | LOD ≈ 3:1 (S/N) LOQ ≈ 10:1 (S/N) d-nb.info | Chromatographic and other instrumental methods with baseline noise. loesungsfabrik.de |

| Calibration Curve | Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve. | LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) researchgate.net | Universally applicable to instrumental methods that produce a calibration curve. researchgate.net |

Biosynthesis, Natural Occurrence, and Ecological Roles

Natural Occurrence and Distribution within Biological Systems

Citronellyl senecioate is an ester formed from the alcohol citronellol (B86348) and senecioic acid. While its precursor molecules are widespread in the natural world, current scientific literature suggests that this compound itself is not a naturally occurring compound. thegoodscentscompany.comthegoodscentscompany.comperflavory.com Its presence is primarily noted as a synthetic chemical used in the flavor and fragrance industry. thegoodscentscompany.comchimia.chmade-in-china.com

A thorough review of scientific databases indicates that this compound has not been identified as a component of plant essential oils or floral volatiles. thegoodscentscompany.comperflavory.com However, its constituent parts, citronellol and esters of senecioic acid, are found in various plants.

Citronellol: This acyclic monoterpenoid alcohol is a common constituent of essential oils from aromatic plants. It is notably found in the flowers of roses (Rosa spp.) and the leaves of pelargoniums (Pelargonium spp.), contributing to their characteristic scents. oup.comnih.gov It is also produced by various other plants, including Eucryphia species and Cistus species.

Senecioate Esters: While this compound is absent, other esters of senecioic acid, such as prenyl senecioate, have been identified in the floral volatiles of certain plants. dntb.gov.ua For example, analysis of Lilium 'Siberia' floral scents revealed the presence of senecioate esters that contribute to the flower's fragrance profile. Senecioic acid itself is a constituent of pyrrolizidine (B1209537) alkaloids found in plants belonging to the Senecioneae and Boraginaceae families. nih.gov

Table 1: Natural Occurrence of Precursors and Related Senecioate Esters in Plants

| Compound | Plant Family/Genus | Specific Examples | Plant Part | Reference(s) |

|---|---|---|---|---|

| Citronellol | Rosaceae | Rosa spp. (Rose) | Flowers | oup.comnih.gov |

| Geraniaceae | Pelargonium spp. (Geranium) | Leaves, Glandular Trichomes | oup.comnih.gov | |

| Orchidaceae | Caladenia plicata | Flowers | oup.com | |

| Prenyl senecioate | Liliaceae | Lilium 'Siberia' | Flowers | dntb.gov.ua |

| Senecioic Acid | Asteraceae (Senecioneae) | Senecio spp. | - | nih.gov |

There is no direct evidence of this compound serving as a pheromone or semiochemical in insects. However, structurally similar compounds, specifically other senecioate esters, play crucial roles in insect communication.

The most notable example is (S)-(+)-lavandulyl senecioate , a structurally related irregular monoterpenoid ester, which has been identified as the primary sex pheromone of the female vine mealybug, Planococcus ficus. rsc.org This compound is highly attractive to male mealybugs. rsc.org Lavandulol, the alcohol portion of this pheromone, has also been found in female extracts but can inhibit male attraction at higher concentrations. rsc.org The use of species-specific terpenoid esters as pheromones is a common strategy among scale and mealybug insects to ensure reproductive isolation. rsc.org

Identification in Plant Metabolomes (e.g., Floral Volatiles, Essential Oils)

Proposed Biosynthetic Pathways of Senecioate Esters

The biosynthesis of an ester like this compound, though not confirmed to occur naturally, would theoretically involve the convergence of two distinct metabolic pathways: one producing the alcohol moiety (citronellol) and the other producing the acyl moiety (senecioic acid), followed by an enzymatic esterification reaction.

Citronellol Biosynthesis: Citronellol is a monoterpenoid derived from the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. tandfonline.com The biosynthesis of citronellol from the C10 intermediate geranyl diphosphate (GPP) is understood to be a multi-step process:

GPP is converted to geraniol (B1671447) by a geraniol synthase (GES). researchgate.net

Geraniol is then oxidized to the aldehyde geranial (a component of citral) by an alcohol dehydrogenase (ADH). oup.comresearchgate.net

Geranial is reduced to citronellal (B1669106) by a geranial reductase. oup.comresearchgate.net

Finally, citronellal is reduced to citronellol by an ADH. oup.comresearchgate.net Studies in Pelargonium and Caladenia plicata have elucidated these steps, highlighting the roles of specific enzyme families like PRISE (progesterone 5β-reductase/iridoid synthase-like) enzymes in the reduction steps. oup.comresearchgate.net

Senecioic Acid Metabolism: Senecioic acid (3-methyl-2-butenoic acid) is understood to be derived from the metabolism of the branched-chain amino acid L-leucine. nih.gov Though the complete pathway in all plants is not fully detailed, studies on the biosynthesis of related necic acids in pyrrolizidine alkaloids suggest a pathway involving deamination and decarboxylation of L-leucine. nih.govnih.gov An alternative origin from mevalonic acid has also been considered, although experiments have shown that direct incorporation is unlikely for some related necic acids. nih.govnih.gov

The final and crucial step in the formation of volatile esters is the catalysis of an ester bond between an alcohol and an acyl-coenzyme A (acyl-CoA). This reaction is mediated by a class of enzymes known as alcohol acyltransferases (AATs) . frontiersin.org

Plant AATs are members of the BAHD superfamily of acyltransferases, named after the first four characterized members of the group (BEAT, AHCT, HCBT, and DAT). frontiersin.orgresearchgate.net These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor (e.g., senecioyl-CoA) to an alcohol acceptor (e.g., citronellol). frontiersin.organnualreviews.org AATs are known for their substrate promiscuity, meaning a single enzyme can often accept a variety of alcohol and acyl-CoA substrates, leading to the production of a diverse array of esters in plant tissues, particularly in fruits and flowers. annualreviews.org Therefore, the hypothetical formation of this compound in a biological system would depend on the presence of an AAT capable of utilizing citronellol and senecioyl-CoA as substrates.

Table 2: Key Enzymes and Pathways in the Biosynthesis of Precursors

| Precursor | Biosynthetic Pathway | Key Precursor(s) | Key Enzyme(s) / Enzyme Families | Reference(s) |

|---|---|---|---|---|

| Citronellol | Terpenoid Biosynthesis | Geranyl Diphosphate (GPP) | Terpene Synthase (TPS), Alcohol Dehydrogenase (ADH), PRISE family reductases | oup.comtandfonline.comresearchgate.net |

| Senecioic Acid | Amino Acid Metabolism | L-Leucine | (Inferred) Aminotransferases, Decarboxylases | nih.govnih.gov |

| Ester Formation | Ester Biosynthesis | Citronellol, Senecioyl-CoA | Alcohol Acyltransferase (AAT) of the BAHD superfamily | frontiersin.orgresearchgate.netannualreviews.org |

The biosynthesis of terpenoids and their subsequent esterification are under complex genetic control, regulated by transcription factors (TFs) and influenced by developmental and environmental signals.

Transcription Factors: Several families of TFs are known to regulate the expression of genes in the terpenoid and ester biosynthetic pathways. These include MYB, AP2/ERF, bHLH, and WRKY transcription factors. tandfonline.commdpi.comresearchgate.net These TFs bind to specific promoter regions of structural genes (like terpene synthases and acyltransferases) to activate or repress their transcription, thereby controlling the quantity and type of volatile compounds produced. mdpi.com

Developmental and Environmental Cues: The expression of biosynthetic genes is often tissue-specific (e.g., in flowers or glandular trichomes) and can be temporally regulated, following circadian rhythms or specific developmental stages, such as floral maturity. tandfonline.comnih.gov Furthermore, production can be induced by external factors. Phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are well-known signaling molecules that can significantly upregulate the expression of terpene synthase and other defense-related genes in response to herbivory or pathogen attack. tandfonline.commdpi.com Abiotic factors such as light and temperature also play a crucial role in modulating gene expression and, consequently, the volatile profile of a plant. mdpi.com

Ecological and Biological Functions in Natural Systems

Role in Plant-Pollinator Interactions

There is no scientific evidence to suggest that this compound plays a role in plant-pollinator interactions, as it is not a known natural product. thegoodscentscompany.comthegoodscentscompany.comperflavory.com Plant-pollinator interactions are complex and are mediated by a variety of chemical signals, primarily volatile organic compounds, that attract pollinators to flowers. nih.govsaveplants.org These interactions are crucial for the reproductive success of many plant species. nih.gov The specific chemical composition of a plant's floral scent is a key factor in attracting specific pollinators. saveplants.org While terpenoids, the class of compounds to which this compound belongs, are important in these interactions, there is no documentation of this specific ester being involved. mdpi.com

Contribution to Plant Defense Mechanisms

As a synthetic compound, this compound is not known to contribute to plant defense mechanisms. thegoodscentscompany.comthegoodscentscompany.comperflavory.com Plants produce a vast arsenal (B13267) of chemical compounds, including many terpenoids, to defend themselves against herbivores and pathogens. nih.govmpg.de These defenses can be direct, through toxicity or deterrence, or indirect, by attracting the natural enemies of herbivores. nih.gov For instance, when attacked, some plants release a blend of volatile compounds that can attract predatory insects. nih.gov While related compounds are involved in such processes, this compound itself is not. google.com

Insect Communication and Behavioral Modulation (e.g., Attraction, Repellency)

There is no evidence from scientific literature to support a role for this compound in insect communication or behavioral modulation in a natural context. thegoodscentscompany.comthegoodscentscompany.comperflavory.com Insects use a wide array of chemical cues, known as semiochemicals, for communication. researchgate.netacademie-sciences.fr These can be pheromones for intraspecific communication, such as mating or aggregation, or allelochemicals for interspecific interactions. hebmu.edu.cn For example, various esters, including those structurally similar to this compound, have been identified as insect pheromones. rsc.org However, this compound has not been identified as one of these natural insect semiochemicals. thegoodscentscompany.comthegoodscentscompany.comperflavory.com Some synthetic compounds are used as insect repellents, but this is an applied human use rather than a natural ecological role. google.com

Mechanistic Investigations of Biological Activities Non Human Systems

Antimicrobial Activity Mechanisms

While specific studies on the antimicrobial action of pure citronellyl senecioate are limited, the compound belongs to the terpenoid class, which is known for a range of antimicrobial properties. nih.govnih.gov The mechanisms described for similar terpenoid esters offer insight into its potential modes of action against bacteria and fungi.

Effects on Bacterial Cellular Processes

Direct research detailing the effects of this compound on bacterial cellular processes has not been extensively published. However, the general mechanisms of terpenoids and their derivatives against bacteria are well-documented and likely applicable. The lipophilic nature of terpenoids allows them to interfere with bacterial cell membranes, which is a primary mechanism of their antibacterial action. encyclopedia.pub

Potential mechanisms include:

Cell Membrane Disruption: Terpenoids can penetrate the lipid bilayer of bacterial cell membranes, increasing their fluidity and permeability. encyclopedia.pub This disruption can lead to the leakage of essential ions and intracellular contents, such as ATP and genetic material, ultimately causing cell death. encyclopedia.pub

Inhibition of Cellular Processes: Terpenoid compounds have been shown to inhibit key cellular functions, including protein synthesis, ATP production, and the action of various enzymes. encyclopedia.pubmdpi.com For instance, some terpenoids can disrupt the proton motive force, leading to a collapse of the cell's energy-generating system.

Action against Biofilms: Certain terpenoids have demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. mdpi.com

A patent from 1978 noted the germ-inhibiting and germicidal effects of related compounds against bacteria, particularly cocci and staphylococci, though the precise mechanisms were not elucidated. google.com

Antifungal Mechanisms and Target Identification

The antifungal activity of this compound has not been specifically detailed in scientific literature. However, the mechanisms of related terpenoids, such as citronellal (B1669106), are well-studied and suggest that a primary target is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047). nih.govnih.gov

Key potential antifungal mechanisms include:

Ergosterol Synthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Many antifungal compounds, including certain terpenoids, act by inhibiting the enzymes in the ergosterol biosynthesis pathway. nih.gove-jmi.org This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane integrity and function. nih.govnih.gov For example, citronellal has been shown to down-regulate the expression of ERG genes, which are crucial for the conversion of lanosterol (B1674476) to ergosterol. nih.govscielo.br

Membrane Disruption: Lipophilic terpenoids can directly interact with and disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. e-jmi.org This action compromises the cell's ability to maintain homeostasis.

Induction of Oxidative Stress: Some terpenoids can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress that damages cellular components like proteins, lipids, and DNA. researchgate.net

Disruption of Ion Homeostasis: Studies on terpenoid phenols have shown they can cause rapid Ca2+ bursts in yeast cells, a response linked to their antifungal efficacy. researchgate.net

Antioxidant Activity Mechanisms

The antioxidant properties of this compound are not specifically characterized in published research. However, as a terpenoid ester, it may possess antioxidant capabilities inherent to this class of compounds. Terpenoids can act as antioxidants through various mechanisms. researchgate.net

Free Radical Scavenging Pathways

Terpenoids are known to exhibit free radical scavenging activity, which is a key component of their antioxidant effect. researchgate.net This activity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)). phcogj.com

Potential pathways include:

Hydrogen Atom Donation: Phenolic terpenoids, though not structurally analogous to this compound, are potent antioxidants because their hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. While this compound lacks a phenolic ring, other structural features could potentially contribute to radical scavenging.

Electron Donation: Antioxidants can donate an electron to free radicals to stabilize them. The antioxidant capacity of terpenoids has been observed in various studies, showing concentration-dependent radical scavenging potential. phcogj.com

Modulation of Oxidative Stress Biomarkers

While no studies have directly assessed the effect of this compound on oxidative stress biomarkers, research on other terpenoids provides a framework for potential actions. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. semanticscholar.org Terpenoids have been shown to modulate the activity of key antioxidant enzymes. tandfonline.com

Potential modulatory effects include:

Enhancement of Antioxidant Enzymes: Some terpenoids can increase the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govsemanticscholar.orgnih.gov These enzymes are crucial for detoxifying ROS. For example, SOD converts superoxide radicals into hydrogen peroxide, which is then broken down by CAT and GPx.

Reduction of Lipid Peroxidation Markers: Oxidative stress can lead to lipid peroxidation, a process that damages cell membranes. A common marker for this is malondialdehyde (MDA). Terpenoid fractions have been shown to decrease MDA levels in animal models, indicating a protective effect against oxidative damage. tandfonline.com

The table below summarizes the potential effects of terpenoids, the class to which this compound belongs, on key oxidative stress biomarkers.

| Biomarker | Function | Potential Effect of Terpenoids |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. | Increased activity nih.govnih.gov |

| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. | Increased activity semanticscholar.orgnih.gov |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Increased activity |

| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress. | Decreased levels tandfonline.com |

Molecular Interactions in Odor Modulation and Counteraction

The most well-documented application of this compound is in odor counteraction, particularly for controlling human body malodor. chimia.chresearchgate.net It is sold under the trade name Sinodor® for this purpose. Unlike masking fragrances that simply cover an unpleasant smell with a stronger, more pleasant one, this compound is believed to chemically neutralize the malodorous compounds. chimia.ch

The primary volatile molecules responsible for axillary (underarm) malodor are short-chain fatty acids and sulfur-containing compounds (sulfanylalkanols). researchgate.net The mechanism by which this compound counteracts these odors is attributed to its chemical structure, specifically as an α,β-unsaturated ester. chimia.ch

The key molecular interaction is believed to be a Michael addition reaction. organic-chemistry.org

In this reaction, a nucleophile (the malodorous compound, such as a sulfanylalkanol with its thiol group) performs a conjugate addition to the α,β-unsaturated carbonyl system of this compound. organic-chemistry.orgyoutube.com

This chemical reaction forms a new, stable covalent bond, converting the volatile and odorous small molecule into a larger, non-volatile, and odorless compound. chimia.ch

This targeted chemical neutralization is an effective strategy for deodorancy, as it eliminates the odor at its source rather than merely masking it. researchgate.net

Chemical Interactions with Malodorant Molecules

Insecticidal and Repellent Action Mechanisms (Non-Human)

The insecticidal and repellent properties of many plant-derived terpenoids, a class to which this compound belongs, are often attributed to their interaction with the insect nervous system. A primary neurophysiological target for these compounds is the enzyme acetylcholinesterase (AChE). frontiersin.orgpensoft.net AChE plays a critical role in the cholinergic nervous system of insects by hydrolyzing the neurotransmitter acetylcholine (B1216132), which terminates the nerve impulse. nih.govnih.gov

Inhibition of AChE by insecticidal compounds leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of cholinergic pathways. nih.gov This overstimulation results in neuromuscular paralysis and ultimately, the death of the insect. frontiersin.orgnih.gov Various sesquiterpenoids have demonstrated the ability to inhibit AChE, often through a competitive and reversible binding mechanism. frontiersin.org While direct studies on this compound's AChE inhibitory activity are not extensively documented, the established activity of other terpenoids provides a plausible mechanistic framework for its potential insecticidal action.

Table 2: Acetylcholinesterase (AChE) Inhibition by Select Terpenoids in Arthropods This table presents the half-maximal inhibitory concentration (IC50) values for select terpenoids against AChE from various arthropod species, illustrating the neurotoxic potential within this compound class. Data for the known inhibitor Carbaryl is included for comparison.

| Arthropod Species | Carbaryl IC50 (μM) | Carvacrol IC50 (μM) | Nootkatone IC50 (μM) | Source(s) |

|---|---|---|---|---|

| House fly (Musca domestica) | 1.2 | 1638 | >30,000 | researchgate.net |

| American dog tick (Dermacentor variabilis) | 1.8 | 224 | >30,000 | researchgate.net |

| American cockroach (Periplaneta americana) | 0.4 | 51 | >30,000 | researchgate.net |

Beyond direct neurotoxicity, certain natural compounds can exert insecticidal effects by interfering with insect development and growth. These substances are often referred to as Insect Growth Regulators (IGRs). mdpi.com IGRs can disrupt critical physiological processes such as molting, metamorphosis, and reproduction. mdpi.com

Some insecticides function by mimicking or antagonizing the action of key insect hormones, such as juvenile hormone or ecdysone. For instance, some compounds can interfere with the pre-emergence metabolism of insects, leading to premature or incomplete development. mdpi.com The balance between juvenile hormone and 20-hydroxyecdysone (B1671079) is crucial for proper development, and disruption of this balance can be lethal. While specific research detailing the IGR effects of this compound is limited, compounds isolated from plants known for producing related terpenoids (like Eucalyptus citriodora) have demonstrated IGR activity against pests such as Spodoptera frugiperda. mdpi.com This suggests that a potential mechanism for related compounds involves the disruption of endocrine-regulated developmental pathways in insects.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Method Development and Validation

Chromatography is fundamental to separating citronellyl senecioate from reaction byproducts, starting materials, or the complex matrix of a fragrance formulation.

Given the volatile and semi-volatile nature of this compound, Gas Chromatography (GC) is the most prevalent and well-suited technique for its analysis. uliege.be In GC, the compound is vaporized and transported through a capillary column by a carrier gas, typically helium. sdsuvcampusgopeshwar.ac.inkoreascience.kr Separation is achieved based on the compound's boiling point and its differential interaction with the column's stationary phase. uliege.be Early analysis of this compound utilized Gas-Liquid Chromatography to ascertain purity, with one synthesis yielding a product of 90.5% purity with a boiling point of 165°C at 6 mm Hg. google.com

For definitive identification, GC is coupled with Mass Spectrometry (MS), a technique known as GC-MS. koreascience.krgcms.cz As the separated components elute from the GC column, they enter the mass spectrometer, which provides mass information that can confirm the identity of the compound. gcms.cz High-resolution GC-MS systems, such as those employing Time-of-Flight (TOF) mass analyzers, offer highly accurate mass measurements, enabling the determination of elemental composition and further enhancing confidence in identification. bruker.com The analysis of related essential oils and fragrance compounds is routinely performed using GC-MS to separate and identify individual volatile components within these complex mixtures. gcms.cznih.gov

Table 1: Typical GC and GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. sdsuvcampusgopeshwar.ac.in |

| Column Type | Capillary Column (e.g., Rtx-5, DB-5) | Provides high-resolution separation of volatile compounds. sdsuvcampusgopeshwar.ac.in |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. sdsuvcampusgopeshwar.ac.in |

| Oven Program | Temperature Gradient (e.g., 60°C to 240°C) | Separates compounds based on boiling point and polarity. |

| Detector (GC) | Flame Ionization Detector (FID) | Provides quantitative data based on the amount of analyte. koreascience.kr |

| Detector (GC-MS) | Mass Spectrometer (Quadrupole, TOF) | Provides mass-to-charge ratio for structural identification. gcms.czbruker.com |

| Ionization (MS) | Electron Ionization (EI) | Standard method that produces a repeatable fragmentation pattern. bruker.com |

While GC is the primary tool for volatile compounds, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), serves as a powerful alternative for analyzing less volatile or thermally unstable compounds. researchgate.net Recent advancements in LC, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer faster analysis times and improved resolution. researchgate.net

For compounds like this compound, Reversed-Phase HPLC (RP-HPLC) would be a common approach. In a study focused on quantifying isoprenyl-phosphates, derivatives of the closely related citronellol (B86348) (citronellyl-P and citronellyl-PP) were successfully used as internal standards in an LC-MS method. nih.gov This demonstrates the suitability of LC techniques for analyzing molecules containing the citronellyl moiety. nih.gov The development of inert column hardware has further improved the analysis of metal-sensitive compounds, enhancing peak shape and recovery. chromatographyonline.com

Gas Chromatography (GC) and High-Resolution GC-MS for Separation and Identification

Spectroscopic Elucidation and Conformational Analysis

Spectroscopy is indispensable for the unambiguous structural confirmation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. libretexts.orglibretexts.org Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule.

While specific NMR data for this compound is not widely published, its expected spectrum can be accurately predicted based on the known spectra of its constituent parts and closely related analogues like citronellyl acetate (B1210297) and citronellyl formate. chemicalbook.comnih.govnih.gov

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of both the citronellyl and senecioate moieties, protons adjacent to the ester oxygen, and the various methyl and methylene (B1212753) groups.

¹³C NMR: The carbon-13 spectrum would definitively show the carbonyl carbon of the ester group (typically ~166 ppm), carbons of the C=C double bonds, the carbon of the C-O ester linkage, and the distinct saturated carbons of the citronellyl chain. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | N/A | ~166 |

| Senecioate Vinyl (=CH) | ~5.7 | ~115 |

| Citronellyl Vinyl (=CH) | ~5.1 | ~124 |

| Methylene adjacent to Ester (CH₂-O) | ~4.1 | ~61 |

| Methyls on Senecioate Double Bond | ~2.1, ~1.9 | ~20, ~27 |

| Methyl on Citronellyl Chain | ~0.9 | ~19 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. wvu.edurenishaw.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective at identifying polar bonds. scienceready.com.au The spectrum of this compound would be dominated by two key absorptions characteristic of an α,β-unsaturated ester:

A strong, sharp absorption band around 1720-1715 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

A strong absorption band in the 1250-1150 cm⁻¹ region due to the C-O (ester) stretching vibration. Additional bands would confirm other structural features, such as the C=C stretching vibration around 1650 cm⁻¹ and various C-H stretching and bending vibrations. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds, making it excellent for identifying the carbon-carbon double bonds in this compound. mdpi.comnih.gov The Raman spectrum would show a strong band for the C=C stretching vibration (~1650 cm⁻¹), which might be weak or difficult to distinguish in the IR spectrum. mdpi.com Analysis of related compounds like citronellyl acetate provides reference spectral data. chemicalbook.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carbonyl | C=O | IR | ~1720 (Strong, Sharp) |

| Ester | C-O | IR | ~1200 (Strong) |

| Alkene | C=C | IR / Raman | ~1650 (Medium - IR, Strong - Raman) |

| Alkane | C-H | IR | ~2960-2850 (Strong) |

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. gbiosciences.com For this compound (C₁₅H₂₆O₂), the exact molecular weight is 238.1933 g/mol . alfa-chemistry.com

When analyzed by GC-MS using electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 238. gbiosciences.comwikipedia.org This high-energy ion then undergoes fragmentation, breaking apart in a predictable manner. The resulting fragmentation pattern is a unique fingerprint that helps confirm the structure.

Key expected fragmentation pathways for this compound include:

Loss of the senecioate group: Cleavage of the ester bond could lead to a fragment corresponding to the citronellyl cation at m/z 139.

McLafferty Rearrangement: A common rearrangement for esters can occur, leading to characteristic neutral losses. wikipedia.org

Cleavage of the senecioyl group: Formation of the senecioyl cation [C₅H₇O]⁺ at m/z 83.

Loss of isoprene: The citronellyl chain can readily lose a C₅H₈ unit (isoprene), leading to a fragment at m/z 69, a common feature in the mass spectra of terpenes. nih.gov

Analysis of the fragmentation patterns of related compounds like citronellyl acetate confirms these pathways, with major peaks often observed at m/z 43 (acetyl group) and m/z 69. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Citronellol |

| Citronellyl acetate |

| Citronellyl formate |

| Citronellyl-P (Citronellyl phosphate) |

| Citronellyl-PP (Citronellyl diphosphate) |

| Helium |

| Isoprene |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Quantitative Analysis Methodologies

The accurate quantification of this compound in various matrices, such as essential oils, fragrance formulations, or biological samples, relies on robust analytical methodologies. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common technique for the analysis of volatile and semi-volatile compounds like terpene esters. nih.govubc.ca High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile compounds or when derivatization is not desirable. nih.gov The development of a reliable quantitative method requires careful consideration of calibration strategies and the determination of the method's sensitivity.

Development of Calibration Standards and Internal Controls

A cornerstone of accurate quantification in analytical chemistry is the use of calibration standards and internal controls to minimize variability and account for potential matrix effects.

Calibration Standards

To quantify this compound, a calibration curve is constructed. This involves preparing a series of standard solutions containing known concentrations of a pure, certified reference material of this compound. These standards are then analyzed using the chosen analytical instrument (e.g., GC-MS). The instrument's response (e.g., peak area) is plotted against the corresponding concentration of the analyte to generate a calibration curve. researchgate.net The linearity of this curve is assessed over a defined concentration range, which should encompass the expected concentration of this compound in the samples being tested. A good linear relationship, often indicated by a coefficient of determination (R²) close to 0.999, is crucial for accurate quantification. researchgate.net

Internal Controls (Internal Standards)

An internal standard (IS) is a compound that is added in a constant amount to all samples, blanks, and calibration standards. The purpose of the IS is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. researchgate.net The ideal internal standard should have chemical and physical properties similar to the analyte (this compound) but should not be naturally present in the sample. It must also be well-resolved from other components in the chromatogram. nih.gov

For the analysis of terpene esters like this compound, suitable internal standards could include structurally related compounds or stable isotope-labeled analogs. For instance, in the analysis of other terpenes and esters, compounds like dodecane, n-tridecane, or isotopically labeled esters such as d6-geranyl acetate have been successfully used. researchgate.netnih.govtandfonline.com The selection of an appropriate internal standard is a critical step in method development and validation. tandfonline.com

Below is a table of potential internal standards that could be considered for the quantitative analysis of this compound, based on methods for similar compounds.

| Potential Internal Standard | Compound Class | Rationale for Use | Relevant Analysis |

| Dodecane | Alkane | Often used in GC analysis of terpenes due to its stability and elution time. nih.gov | Terpenes in Cannabis nih.gov |

| n-Tridecane | Alkane | Used as an IS for the quantification of terpenes in plant material via GC-MS. researchgate.net | Terpenes in Cannabis researchgate.net |

| d6-Geranyl acetate | Isotope-labeled Ester | Stable isotope-labeled standards are ideal as their chemical behavior is nearly identical to the analyte, minimizing matrix effects. tandfonline.com | Hop-derived esters in beer tandfonline.com |

| ¹³C-Methyl octanoate | Isotope-labeled Ester | Another example of a stable isotope-labeled internal standard used for ester quantification. tandfonline.com | Hop-derived esters in beer tandfonline.com |

Detection Limits and Quantification Limits Determination

Establishing the limits of detection (LOD) and quantification (LOQ) is a fundamental aspect of analytical method validation. These parameters define the sensitivity of the method. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. loesungsfabrik.denih.gov It is the concentration that provides a signal that is statistically different from the background noise. loesungsfabrik.de

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.denih.gov

There are several methods recommended by regulatory guidelines like the International Council for Harmonisation (ICH) to determine LOD and LOQ. The most common approaches for chromatographic methods are detailed below. loesungsfabrik.de

Environmental Fate and Biotransformation Studies

Biodegradation Pathways by Microbial Communities

The biodegradation of citronellyl senecioate is anticipated to be carried out by diverse microbial communities, particularly bacteria, which are well-known for their ability to metabolize terpenes and their derivatives as carbon sources. bioline.org.brresearchgate.net The degradation process likely begins with the cleavage of the ester bond, followed by the catabolism of the resulting alcohol (citronellol) and carboxylic acid (senecioic acid).

Research on structurally similar acyclic monoterpene esters points to bacteria from the genus Pseudomonas as key players in their degradation. bioline.org.br Strains of Pseudomonas mendocina, Pseudomonas aeruginosa, and Pseudomonas citronellolis have demonstrated the ability to utilize compounds like citronellol (B86348) and citronellyl acetate (B1210297) as their sole source of carbon and energy. bioline.org.brresearchgate.net It is highly probable that these and other related soil and water bacteria form the microbial consortia responsible for the environmental breakdown of this compound. These microorganisms are metabolically versatile and possess the enzymatic machinery required to initiate the degradation cascade. researchgate.netnih.gov

Table 1: Potential Microbial Strains Involved in this compound Degradation (Based on Analogous Compounds)

| Microbial Genus | Specific Strains | Degraded Analogous Compound(s) | Environment |

|---|---|---|---|

| Pseudomonas | P. mendocina IBPse 105 | Citronellyl acetate, Citronellol | Soil bioline.org.brresearchgate.net |

| P. aeruginosa | Acyclic monoterpenes | Soil, Water bioline.org.br |

The catabolism of this compound is predicted to be a multi-step enzymatic process.

Ester Hydrolysis : The initial and rate-limiting step is the hydrolytic cleavage of the ester bond. This reaction is catalyzed by esterases, a type of hydrolase enzyme, which are widespread in microorganisms. researchgate.netnih.gov This would release citronellol and senecioic acid. Studies on Pseudomonas mendocina degrading citronellyl acetate confirm that the first step is hydrolysis to citronellol. bioline.org.br

Oxidation of Citronellol : Following hydrolysis, the resulting citronellol is oxidized through a pathway known as the "upper pathway" in Pseudomonas species. bioline.org.br This involves the sequential oxidation of the alcohol to an aldehyde and then to a carboxylic acid, catalyzed by dehydrogenases.

Citronellol → Citronellal (B1669106) (aldehyde)

Citronellal → Citronellic acid (carboxylic acid)

Further Catabolism : Citronellic acid then enters a "lower pathway" where it is further broken down via processes analogous to fatty acid beta-oxidation, ultimately yielding acetyl-CoA and acetoacetate, which can enter central metabolic cycles. bioline.org.br

Table 2: Predicted Enzymatic Steps in this compound Degradation

| Step | Substrate | Enzyme Class | Product(s) |

|---|---|---|---|

| 1. Hydrolysis | This compound | Esterase / Hydrolase | Citronellol + Senecioic Acid |

| 2. Oxidation | Citronellol | Alcohol Dehydrogenase | Citronellal |

| 3. Oxidation | Citronellal | Aldehyde Dehydrogenase | Citronellic Acid |

The genetic foundation for the degradation of acyclic monoterpenes, including the citronellol moiety of this compound, has been studied in Pseudomonas. The genes responsible for the catabolic enzymes are often organized in clusters. bioline.org.brmdpi.com The atu (acyclic terpene utilization) gene cluster, identified in Pseudomonas aeruginosa and P. citronellolis, encodes enzymes for the lower pathway of citronellol metabolism. bioline.org.br Homologous gene clusters are present in other degrading strains like P. mendocina, confirming a conserved genetic basis for this metabolic capability. bioline.org.br The presence of these genes on mobile genetic elements like plasmids in some bacteria suggests that the ability to degrade these compounds can be transferred between microorganisms through horizontal gene transfer, facilitating adaptation in contaminated environments. mdpi.comnih.gov

Enzymology of this compound Catabolism (e.g., Esterase Activity, Oxidation)

Metabolite Identification and Elucidation in Environmental Matrices

Based on the predicted biodegradation pathway, the primary metabolites of this compound in environmental matrices would be its constituent alcohol and acid.

Primary Metabolites : Citronellol and Senecioic Acid.

Secondary Metabolites : As degradation proceeds, intermediate metabolites from the catabolism of citronellol would appear. These include citronellal and citronellic acid. researchgate.net

In studies monitoring the degradation of citronellyl acetate by P. mendocina, the accumulation of citronellol was observed, followed by the appearance of citronellic acid, confirming this metabolic sequence. bioline.org.brresearchgate.net A similar pattern would be expected for this compound, where transient accumulation of citronellol and senecioic acid would occur, followed by their subsequent breakdown into smaller, less complex molecules, and eventual mineralization to carbon dioxide and water under aerobic conditions.

Table 3: Predicted Degradation Metabolites of this compound

| Metabolite | Precursor | Stage of Degradation |

|---|---|---|

| Citronellol | This compound | Primary |

| Senecioic Acid | This compound | Primary |

| Citronellal | Citronellol | Secondary |

Abiotic Degradation Processes in Environmental Systems (e.g., Photolysis, Hydrolysis)

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment, although typically at a slower rate. chemsafetypro.com

Hydrolysis : As an ester, this compound is susceptible to chemical hydrolysis, where water cleaves the ester bond to form citronellol and senecioic acid. chemsafetypro.comencyclopedia.pub The rate of this reaction is dependent on pH and temperature. While generally slow at neutral pH, the rate can increase in either acidic or alkaline conditions. chemsafetypro.com This process is a key abiotic degradation mechanism for ester-containing compounds in aquatic systems. encyclopedia.pub

Photolysis : Photodegradation, or photolysis, involves the breakdown of a chemical by sunlight. nih.gov For a compound to undergo direct photolysis, it must absorb light in the solar spectrum reaching the Earth's surface (wavelengths >290 nm). While specific data for this compound is unavailable, many fragrance ingredients can undergo indirect photodegradation. nih.gov This process is mediated by reactive species present in sunlit natural waters, such as hydroxyl radicals (•OH). These highly reactive intermediates can attack the organic molecule, leading to its degradation. nih.gov Given the double bonds present in both the citronellyl and senecioate moieties, the molecule is likely susceptible to attack by such radicals, contributing to its removal in sunlit surface waters.

Q & A

Q. How can researchers design experiments to explore this compound’s interactions with biological membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.